非昔他滨
描述
Fiacitabine, commonly referred to as FIAC, is a synthetic nucleoside analog. It is primarily known for its antiviral properties, particularly against herpes simplex virus (HSV). The compound is a derivative of cytosine, modified to include fluorine and iodine atoms, which enhance its antiviral activity.
科学研究应用
氟碘胞嘧啶有几个科学研究应用:
抗病毒研究: 它因其抗病毒特性而被广泛研究,特别是针对单纯疱疹病毒1型和2型.
癌症研究: 由于氟碘胞嘧啶及其类似物能够抑制DNA合成,因此它们被研究用于潜在的抗癌特性。
生物化学研究: 它被用作生物化学研究中的工具,以了解核苷代谢和DNA复制机制。
药物开发: 氟碘胞嘧啶作为开发新型抗病毒和抗癌药物的先导化合物。
作用机制
氟碘胞嘧啶通过抑制DNA复制发挥其作用。它被病毒DNA聚合酶整合到病毒DNA中,导致链终止。这阻止了病毒复制和传播。氟碘胞嘧啶的分子靶标包括病毒DNA聚合酶和胸腺嘧啶激酶,它们对病毒DNA合成至关重要 .
生化分析
Biochemical Properties
Fiacitabine plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase enzymes. It specifically targets the DNA polymerase of herpes simplex virus (HSV) and human cytomegalovirus (HCMV), with inhibitory concentrations (IC50) of 2.5 nanomolar for HSV1 and 12.6 nanomolar for HSV2 . The compound interacts with viral DNA polymerase by incorporating itself into the growing DNA chain, leading to chain termination. This interaction disrupts the normal function of the enzyme, preventing the replication of viral DNA.
Cellular Effects
Fiacitabine exerts significant effects on various types of cells and cellular processes. In infected cells, it inhibits the replication of viral DNA, thereby reducing the viral load. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing viral replication, fiacitabine helps in controlling the spread of the virus within the host. Additionally, the compound has been shown to induce apoptosis in infected cells, further aiding in the reduction of viral load .
Molecular Mechanism
The molecular mechanism of action of fiacitabine involves its incorporation into the viral DNA during replication. Once incorporated, it causes premature termination of the DNA chain, effectively halting the replication process. Fiacitabine binds to the active site of viral DNA polymerase, inhibiting its activity and preventing the addition of further nucleotides to the growing DNA strand. This inhibition is highly specific to viral DNA polymerase, minimizing the impact on host cellular DNA polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fiacitabine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its efficacy can decrease over prolonged periods due to degradation. Long-term studies have shown that fiacitabine maintains its antiviral activity for several weeks when stored properly. Degradation products may form over time, potentially reducing its effectiveness. In vitro and in vivo studies have demonstrated that fiacitabine can have long-term effects on cellular function, including sustained inhibition of viral replication and induction of apoptosis in infected cells .
Dosage Effects in Animal Models
The effects of fiacitabine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, fiacitabine can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve antiviral efficacy without causing adverse effects. Studies in animal models have shown that careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
Fiacitabine is metabolized through various pathways in the body. It undergoes phosphorylation by cellular kinases to form its active triphosphate form, which is then incorporated into viral DNA. The compound is also subject to deamination and glycosylation, leading to the formation of inactive metabolites. These metabolic pathways involve several enzymes, including deoxycytidine kinase and cytidine deaminase. The metabolism of fiacitabine can affect its overall efficacy and toxicity, as the formation of inactive metabolites reduces its antiviral activity .
Transport and Distribution
Fiacitabine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, fiacitabine is phosphorylated to its active form and distributed to various cellular compartments. The compound can accumulate in infected cells, leading to higher local concentrations and enhanced antiviral activity. Transporters and binding proteins play a crucial role in the intracellular distribution and localization of fiacitabine .
Subcellular Localization
The subcellular localization of fiacitabine is primarily within the nucleus, where it exerts its antiviral effects. The compound is directed to the nucleus through specific targeting signals and post-translational modifications. Once in the nucleus, fiacitabine interacts with viral DNA polymerase and incorporates into the viral DNA, leading to chain termination. This subcellular localization is essential for its activity, as it allows fiacitabine to effectively inhibit viral replication at the site of DNA synthesis .
准备方法
合成路线和反应条件
氟碘胞嘧啶的合成涉及几个关键步骤:
起始材料: 该过程以3-O-乙酰基-5-O-苯甲酰基-2-脱氧-2-氟-D-阿拉伯呋喃糖基溴开始。
与三(三甲基硅烷基)胞嘧啶反应: 该化合物与三(三甲基硅烷基)胞嘧啶在二氯甲烷中反应,形成1-(3-O-乙酰基-5-O-苯甲酰基-2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)胞嘧啶。
水解: 然后使用甲醇和氨水水解中间产物,得到1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)胞嘧啶。
工业生产方法
氟碘胞嘧啶的工业生产遵循类似的合成路线,但使用大型反应器和优化的条件进行放大,以确保高产率和纯度。该过程涉及对反应条件、纯化步骤和质量检查的严格控制,以满足药物标准。
化学反应分析
反应类型
氟碘胞嘧啶经历了几种类型的化学反应:
取代反应: 氟碘胞嘧啶中的氟和碘原子可以参与亲核取代反应。
水解: 乙酰基和苯甲酰基保护基可以在碱性条件下水解。
氧化和还原: 虽然氟碘胞嘧啶本身很稳定,但其类似物可能会根据存在的取代基发生氧化和还原反应。
常用试剂和条件
亲核取代: 可以使用丙酮中的碘化钠(NaI)等试剂。
水解: 甲醇和氨水通常用于水解。
氧化: 高碘酸(HIO3)用于碘化。
主要产物
从这些反应中形成的主要产物包括各种取代核苷,具体取决于所使用的特定试剂和条件。
相似化合物的比较
类似化合物
氟尿嘧啶(FIAU): 另一种具有抗病毒特性的核苷类似物。
阿糖胞苷(Ara-C): 用于癌症治疗,特别是白血病。
碘脱氧尿苷(IDU): 一种用于治疗单纯疱疹病毒感染的抗病毒化合物。
独特性
氟碘胞嘧啶因其用氟和碘的双重修饰而独一无二,这增强了其抗病毒活性和特异性。与类似化合物相比,氟碘胞嘧啶对单纯疱疹病毒表现出更高的效力,并且对正常细胞的细胞毒性更低 .
属性
IUPAC Name |
4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860897 | |
Record name | 4-Amino-1-(2-deoxy-2-fluoropentofuranosyl)-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-90-6 | |
Record name | NSC382097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。